molecular formula C20H19N5O B1191580 AZD9291-345

AZD9291-345

Katalognummer B1191580
Molekulargewicht: 345.39776
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AZD9291-345 is a compound which has a molecule weight 345, and structurally related to AZD9291.

Wissenschaftliche Forschungsanwendungen

  • Pharmacokinetics and Drug Interaction : AZD9291 is a potent, oral, irreversible epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI). It has been demonstrated to be effective in patients with advanced EGFR T790M positive NSCLC. Studies have shown that AZD9291 can be administered without regard to food and no restrictions are necessary when administered with gastric pH modifying agents, suggesting ease of administration (Vishwanathan et al., 2015).

  • Efficacy in Brain Metastases : Preclinical evidence and clinical cases demonstrate the potential efficacy of AZD9291 against brain metastases in EGFR-mutant NSCLC. In preclinical studies, AZD9291 showed significant exposure in the brain, and clinically relevant doses predicted that AZD9291 could target EGFR-mutant brain metastases effectively (Kim et al., 2014).

  • Influence of Early Toxicology Assessment : The selection of AZD9291 was influenced by early toxicology assessments, which identified and mitigated safety liabilities to maximize clinical success. This approach led to the identification of AZD9291 as a candidate with improved safety profile compared to earlier compounds (Anderton et al., 2014).

  • Resistance Reversal in NSCLC : Research has shown that AZD9291 resistance in NSCLC can be reversed by targeting autophagy and fibroblast growth factor receptor 1 signaling pathways. A pH-sensitive nanocarrier loaded with chloroquine and FGFR1 inhibitor was developed to reverse AZD9291 resistance, indicating avenues for overcoming drug resistance (Gu et al., 2020).

  • Overcoming Acquired Resistance to AZD9291 : Several studies focus on understanding and overcoming acquired resistance to AZD9291. Strategies include modulation of MEK/ERK-dependent pathways, examining the mechanisms behind acquired resistance, and exploring new combinations with other targeted therapies (Shi et al., 2017).

  • Combination Therapies : Research includes examining AZD9291 in combination with other targeted therapies such as MEDI4736, AZD6094, or selumetinib. These studies suggest that AZD9291's safety profile permits combinations with other targeted therapies in a tolerable fashion (Oxnard et al., 2015).

  • Radiation Sensitization : AZD9291 increases sensitivity to radiation in certain lung cancer cells by delaying DNA damage repair after irradiation and inducing apoptosis. This suggests a potential therapeutic effect of AZD9291 as a radiation sensitizer in lung cancer cells (Wu et al., 2018).

Eigenschaften

Molekularformel

C20H19N5O

Molekulargewicht

345.39776

SMILES

NC1=CC(NC2=NC(C3=CN(C4=C3C=CC=C4)C)=CC=N2)=C(C=C1)OC

Aussehen

white solid powder

Synonyme

AZD9291345;  AZD-9291345;  AZD 9291345; 6-methoxy-N1-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZD9291-345
Reactant of Route 2
Reactant of Route 2
AZD9291-345
Reactant of Route 3
Reactant of Route 3
AZD9291-345
Reactant of Route 4
Reactant of Route 4
AZD9291-345
Reactant of Route 5
AZD9291-345
Reactant of Route 6
Reactant of Route 6
AZD9291-345

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.